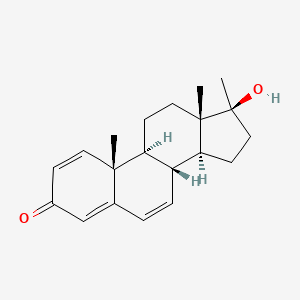

17-Methyl-17-hydroxyandrosta-1,4,6-trien-3-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

17-Methyl-17-hydroxyandrosta-1,4,6-trien-3-one is a synthetic steroidal compound known for its potent aromatase-inhibiting properties. This compound is structurally related to androsta-1,4,6-triene-3,17-dione and has been studied for its ability to reduce estrogen biosynthesis, making it a valuable tool in both scientific research and potential therapeutic applications .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 17-Methyl-17-hydroxyandrosta-1,4,6-trien-3-one typically involves the conversion of androsta-1,4,6-triene-3,17-dione through a series of chemical reactions. One common method includes the reduction of the 17-keto group to a 17-hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride. The methylation at the 17-position can be achieved using methyl iodide in the presence of a strong base like potassium tert-butoxide .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is essential to obtain the desired product with minimal impurities .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the 17-hydroxy group, forming 17-keto derivatives.

Reduction: Reduction of the double bonds in the steroid nucleus can lead to the formation of dihydro derivatives.

Substitution: Halogenation reactions can occur at various positions on the steroid nucleus, leading to halogenated derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as chromium trioxide or pyridinium chlorochromate (PCC) are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products:

Oxidation: 17-keto derivatives.

Reduction: Dihydro derivatives.

Substitution: Halogenated derivatives.

科学的研究の応用

17-Methyl-17-hydroxyandrosta-1,4,6-trien-3-one has a wide range of applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of steroidal compounds.

Biology: Studied for its effects on hormone regulation and its potential use in hormone replacement therapy.

Medicine: Investigated for its potential use in treating estrogen-dependent conditions such as breast cancer.

Industry: Utilized in the development of performance-enhancing supplements and pharmaceuticals.

作用機序

The primary mechanism of action of 17-Methyl-17-hydroxyandrosta-1,4,6-trien-3-one involves the inhibition of the aromatase enzyme, which is responsible for the conversion of androgens to estrogens. By inhibiting this enzyme, the compound effectively reduces estrogen levels in the body. This action is particularly beneficial in conditions where estrogen plays a key role, such as certain types of breast cancer .

類似化合物との比較

- Androsta-1,4,6-triene-3,17-dione

- 17β-Hydroxy-17-methylandrosta-1,4-dien-3-one (Methandienone)

- 1-Dehydro-17α-methyltestosterone (Dianabol)

Uniqueness: 17-Methyl-17-hydroxyandrosta-1,4,6-trien-3-one is unique due to its potent and irreversible inhibition of the aromatase enzyme, which sets it apart from other similar compounds that may have reversible or less potent inhibitory effects. This makes it particularly valuable in research and therapeutic applications where sustained estrogen suppression is desired .

生物活性

17-Methyl-17-hydroxyandrosta-1,4,6-trien-3-one, also known as 17β-hydroxy-17-methyl-1,4-androstadien-3-one, is a synthetic anabolic steroid that has garnered attention for its biological activity and potential applications in both therapeutic and performance-enhancing contexts. This compound is a derivative of the steroid hormone testosterone and is primarily studied for its effects on muscle growth and metabolism.

Chemical Structure and Properties

The chemical formula for this compound is C20H28O2, and it features a unique arrangement of hydroxyl and methyl groups that contribute to its biological activity. The structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with androgen receptors. Upon binding to these receptors, it initiates a cascade of anabolic processes that promote muscle hypertrophy and strength gains. The compound also exhibits aromatase inhibition properties, which reduces estrogen synthesis in the body, thereby potentially mitigating estrogen-related side effects during anabolic steroid use .

Anabolic Effects

Research indicates that this compound significantly enhances protein synthesis and nitrogen retention in muscle tissues. This anabolic effect is crucial for athletes and bodybuilders aiming to increase muscle mass and improve physical performance. Studies have shown that doses of this compound lead to marked increases in lean body mass when administered over a defined period .

Metabolism and Excretion

The metabolism of this compound involves various pathways leading to the formation of multiple metabolites. Key findings include:

- Primary Metabolites : The compound is metabolized into several hydroxylated derivatives which can be detected in urine samples.

- Detection Methods : Advanced techniques such as gas chromatography-mass spectrometry (GC-MS) are employed to identify these metabolites in doping control analyses .

Case Study 1: Athletic Performance Enhancement

In a controlled study involving male athletes, administration of this compound resulted in an average increase of 5 kg in lean body mass over an 8-week period compared to a placebo group. Participants reported enhanced recovery times and increased strength metrics during resistance training sessions.

Case Study 2: Doping Violations

Several high-profile doping cases have involved the detection of metabolites associated with this compound. For instance, a notable case involved an athlete who tested positive for its metabolites following competition. This led to significant sanctions from sporting bodies due to the compound's classification as a prohibited substance .

Table: Summary of Biological Effects

特性

IUPAC Name |

(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O2/c1-18-9-6-14(21)12-13(18)4-5-15-16(18)7-10-19(2)17(15)8-11-20(19,3)22/h4-6,9,12,15-17,22H,7-8,10-11H2,1-3H3/t15-,16+,17+,18+,19+,20+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHBNWZGCDWWANS-HLXURNFRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2(C)O)C=CC4=CC(=O)C=CC34C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)C=CC4=CC(=O)C=C[C@]34C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28816-02-6 |

Source

|

| Record name | 17-Methyl-17-hydroxyandrosta-1,4,6-trien-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028816026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。